molecular formula C14H16Cl2N2O2 B8676751 7-chloro-6-piperidin-4-yloxy-2H-isoquinolin-1-one;hydrochloride CAS No. 923266-27-7

7-chloro-6-piperidin-4-yloxy-2H-isoquinolin-1-one;hydrochloride

Cat. No.: B8676751
CAS No.: 923266-27-7
M. Wt: 315.2 g/mol
InChI Key: VRTOTQXAKXKBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride is a chemical compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a chloro group at the 7th position, a piperidin-4-yloxy group at the 6th position, and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloroisoquinolin-1(2H)-one and piperidine.

    Formation of Piperidin-4-yloxy Intermediate: The piperidine is reacted with an appropriate reagent to form the piperidin-4-yloxy intermediate.

    Coupling Reaction: The piperidin-4-yloxy intermediate is then coupled with 7-chloroisoquinolin-1(2H)-one under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 7-Chloro-6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as crystallization and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

7-Chloro-6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    7-Chloroisoquinolin-1(2H)-one: Lacks the piperidin-4-yloxy group.

    6-(Piperidin-4-yloxy)isoquinolin-1(2H)-one: Lacks the chloro group at the 7th position.

    7-Bromo-6-(piperidin-4-yloxy)isoquinolin-1(2H)-one: Has a bromo group instead of a chloro group at the 7th position.

Uniqueness

7-Chloro-6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride is unique due to the presence of both the chloro and piperidin-4-yloxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

923266-27-7

Molecular Formula

C14H16Cl2N2O2

Molecular Weight

315.2 g/mol

IUPAC Name

7-chloro-6-piperidin-4-yloxy-2H-isoquinolin-1-one;hydrochloride

InChI

InChI=1S/C14H15ClN2O2.ClH/c15-12-8-11-9(1-6-17-14(11)18)7-13(12)19-10-2-4-16-5-3-10;/h1,6-8,10,16H,2-5H2,(H,17,18);1H

InChI Key

VRTOTQXAKXKBSF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=C(C=C3C(=C2)C=CNC3=O)Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

254 mg (0.52 mmol) of 4-(1-Benzyloxy-7-chloro-isoquinolin-6-yloxy)-piperidine-1-carboxylic acid tert-butyl-ester (6) were stirred in methanol/2 N HCl (1:1) at room temperature overnight. The solvent was removed i. vac. and the residue was purified by preparative HPLC. The product fractions were evaporated and dissolved in 2 N HCl. Lyophilization results in 57 mg of the desired compound. Rt=0.95 min (Method B). Detected mass: 279.1 (M+H+).
Name
4-(1-Benzyloxy-7-chloro-isoquinolin-6-yloxy)-piperidine-1-carboxylic acid tert-butyl-ester
Quantity
254 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.